Keratinocyte Differentiation Inducer

Descripción general

Descripción

El Inhibidor IV de la Caseína Kinasa II es un potente inhibidor competitivo de ATP de la caseína kinasa II, una enzima que desempeña un papel crucial en varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis. Este compuesto ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.

Mecanismo De Acción

El Inhibidor IV de la Caseína Kinasa II ejerce sus efectos al unirse competitivamente al sitio de unión de ATP de la caseína kinasa II, inhibiendo así su actividad. Esta inhibición interrumpe varios procesos celulares, que incluyen:

Proliferación Celular: Al inhibir la caseína kinasa II, el compuesto reduce la proliferación celular, lo que es beneficioso en el tratamiento del cáncer.

Transducción de Señales: El compuesto afecta a múltiples vías de señalización, incluidas las vías PI3K / AKT y JAK / STAT, que son cruciales para la supervivencia y proliferación celular.

Análisis Bioquímico

Biochemical Properties

The Keratinocyte Differentiation Inducer interacts with various biomolecules, primarily enzymes such as casein kinase II . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity . This inhibition plays a crucial role in the biochemical reactions leading to the differentiation of keratinocytes .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces differentiation in normal human keratinocytes, which is a crucial process for the maintenance and repair of the skin barrier .

Molecular Mechanism

The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor of casein kinase II, it binds to the enzyme’s active site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition is a key factor in inducing the differentiation of keratinocytes .

Metabolic Pathways

The this compound is involved in metabolic pathways related to the differentiation of keratinocytes

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Inhibidor IV de la Caseína Kinasa II implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales que mejoran su actividad inhibitoria. La ruta sintética generalmente incluye:

Formación de la Estructura Principal: La estructura principal se sintetiza utilizando una serie de reacciones de condensación y ciclación.

Introducción del Grupo Funcional: Se introducen grupos funcionales mediante reacciones de sustitución para mejorar la afinidad de unión del compuesto a la caseína kinasa II.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial del Inhibidor IV de la Caseína Kinasa II implica escalar la ruta sintética mientras se garantiza la consistencia y la pureza. Esto se logra a través de:

Optimización de las Condiciones de Reacción: Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos.

Control de Calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Inhibidor IV de la Caseína Kinasa II se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando la actividad del compuesto.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales, mejorando la actividad inhibitoria del compuesto.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes Reductores: Se utilizan agentes reductores como el borohidruro de sodio para modificar el compuesto.

Reactivos de Sustitución: Se utilizan varios haluros y nucleófilos en reacciones de sustitución.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del Inhibidor IV de la Caseína Kinasa II, cada uno con diferentes actividades inhibitorias y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

El Inhibidor IV de la Caseína Kinasa II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: El compuesto ha mostrado ser prometedor en la inhibición del crecimiento de las células cancerosas al atacar la caseína kinasa II, que a menudo está regulada al alza en los tumores.

Enfermedades Neurodegenerativas:

Estudios de Diferenciación Celular: El compuesto se utiliza para estudiar la diferenciación de queratinocitos humanos, proporcionando información sobre la biología de la piel.

Transducción de Señales: Se emplea en estudios de vías de transducción de señales, particularmente las que involucran fosforilación y desfosforilación.

Comparación Con Compuestos Similares

Compuestos Similares

CX-4945: Otro potente inhibidor de la caseína kinasa II, utilizado en la investigación del cáncer.

TBB (4,5,6,7-Tetrabromobenzotiazol): Un inhibidor selectivo de la caseína kinasa II, utilizado en varios estudios bioquímicos.

DMAT (2-Dimetilamino-4,5,6,7-tetrabromo-1H-bencimidazol): Conocido por su actividad inhibitoria contra la caseína kinasa II.

Singularidad

El Inhibidor IV de la Caseína Kinasa II es único debido a su alta potencia y especificidad para la caseína kinasa II. Su capacidad para inducir la diferenciación en queratinocitos humanos lo distingue de otros inhibidores, lo que lo convierte en una herramienta valiosa en la investigación de la biología de la piel .

Conclusión

El Inhibidor IV de la Caseína Kinasa II es un inhibidor altamente potente y específico de la caseína kinasa II, con aplicaciones significativas en la investigación del cáncer, los estudios de enfermedades neurodegenerativas y la investigación de la diferenciación celular. Sus propiedades únicas y su alta especificidad lo convierten en un compuesto valioso en la investigación científica.

Propiedades

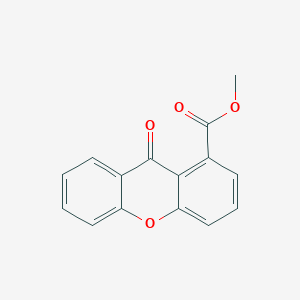

IUPAC Name |

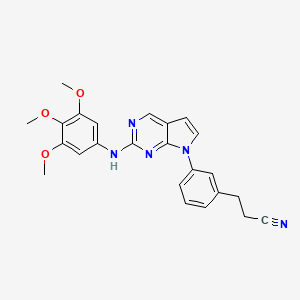

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZKYOBQGDKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466376 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863598-09-8 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Keratinocyte differentiation inducers can interact with a variety of cellular targets to initiate the differentiation process. For instance, some inducers, like 1,25-dihydroxyvitamin D3, bind to nuclear receptors, which then act as transcription factors to regulate gene expression. [] This leads to the upregulation of differentiation-specific genes, such as those encoding for involucrin, loricrin, and filaggrin, ultimately driving the formation of the cornified envelope, a hallmark of differentiated keratinocytes. [, ] Other inducers, like those activating the Protein Kinase C (PKC) pathway, exert their effects through a cascade of phosphorylation events. [, , , , ] For example, activation of PKC-α can lead to the downregulation of keratins K1 and K10 while simultaneously upregulating the expression of late differentiation markers like loricrin and filaggrin. [] The specific downstream effects and pathways involved can vary depending on the specific inducer and its cellular target.

A: Cholesterol sulfate, a naturally occurring sterol sulfate, has been shown to play a role in keratinocyte differentiation. It acts as a component of cell membranes, contributing to their stability and influencing various cellular processes. [] Research suggests that cholesterol sulfate participates in signal transduction pathways involved in keratinocyte differentiation, potentially by regulating the activity of certain protein kinase C isoforms. [] Additionally, it appears to influence the expression of genes crucial for the development of the epidermal barrier, further highlighting its role in the differentiation process. []

A: Yes, certain viral proteins, such as the E5 protein from human papillomavirus type 16 (HPV16 E5), can interfere with normal keratinocyte differentiation. HPV16 E5 has been shown to disrupt the signaling and trafficking of the keratinocyte growth factor receptor (KGFR/FGFR2b), a key regulator of epithelial homeostasis. [] This disruption can lead to a decrease in the expression of early differentiation markers like keratin K1, ultimately hindering the differentiation process. [] Interestingly, restoring KGFR expression and activity can counteract the negative effects of HPV16 E5 on differentiation, highlighting the importance of this receptor in maintaining normal keratinocyte function. []

A: Yes, several natural compounds have demonstrated the ability to induce keratinocyte differentiation. For instance, baicalin, a flavonoid derived from the Chinese herbal medicine Scutellaria baicalensis, has shown promising results in preclinical studies. [] Topical application of baicalin cream in a mouse model increased the thickness of the granular layer and the overall epidermal thickness, suggesting its potential to promote differentiation. [] Similarly, kaempferol, a flavonoid found in various plants including green tea, has also been identified as a potential inducer of keratinocyte differentiation. [] These natural compounds hold promise for the development of novel therapeutic strategies for skin conditions characterized by impaired keratinocyte differentiation, such as psoriasis.

A: The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating keratinocyte differentiation. [] Tapinarof, an AHR modulator, has been shown to promote the expression of key differentiation markers like filaggrin (FLG) and loricrin (LOR) in an AHR-dependent manner. [] Interestingly, tapinarof also induces the secretion of IL-24, a cytokine that can negatively regulate FLG and LOR expression. [] This finding suggests that combining AHR modulators like tapinarof with inhibitors of the IL-24/STAT3 signaling pathway could enhance their therapeutic efficacy in treating skin conditions associated with barrier dysfunction, such as atopic dermatitis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)